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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroaniline

Cat. No.: B567108 Get Quote

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Brom-3,5-dichloranilin für

biologische Assays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
2-Brom-3,5-dichloranilin ist ein vielseitiges Ausgangsmaterial für die Synthese einer Vielzahl

von heterocyclischen und biarylischen Verbindungen mit potenziellen biologischen Aktivitäten.

Die strategische Positionierung der Brom- und Chlor-Substituenten am Anilinring ermöglicht

selektive Funktionalisierungen durch verschiedene Kreuzkupplungsreaktionen. Diese

Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von 2-

Brom-3,5-dichloranilin und zur Evaluierung der biologischen Aktivität der resultierenden

Verbindungen, insbesondere im Hinblick auf antimikrobielle und krebsbekämpfende

Eigenschaften.

Derivatisierungsstrategien
Die primären Methoden zur Derivatisierung von 2-Brom-3,5-dichloranilin umfassen die

Palladium-katalysierte Suzuki-Miyaura-Kupplung und die Kupfer-katalysierte Ullmann-

Kondensation. Diese Reaktionen ermöglichen die Einführung einer Vielzahl von Aryl-,

Heteroaryl- und Aminogruppen, die häufig in biologisch aktiven Molekülen vorkommen.

Protokoll 1: Suzuki-Miyaura-Kreuzkupplung
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Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von Kohlenstoff-

Kohlenstoff-Bindungen. Sie eignet sich hervorragend zur Einführung von Aryl- oder

Heteroarylgruppen an der 2-Position des 2-Brom-3,5-dichloranilin-Rings.

Materialien:

2-Brom-3,5-dichloranilin

Arylboronsäure (1,2 - 1,5 Äquivalente)

Palladiumkatalysator (z. B. Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

Base (z. B. K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 Äquivalente)

Entgastes Lösungsmittel (z. B. 1,4-Dioxan/Wasser, Toluol/Wasser, DMF)

Inertgas (Argon oder Stickstoff)

Durchführung:

In einem trockenen Schlenk-Kolben werden 2-Brom-3,5-dichloranilin (1,0 Äq.), die

entsprechende Arylboronsäure (1,2-1,5 Äq.), die Base (2,0-3,0 Äq.) und der

Palladiumkatalysator (2-5 mol%) vorgelegt.

Der Kolben wird evakuiert und dreimal mit Inertgas (Argon oder Stickstoff) gespült.

Das entgaste Lösungsmittel wird mittels Spritze zugegeben.

Die Reaktionsmischung wird unter Rühren auf 80-110 °C erhitzt.

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder

Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.

Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt, mit

Wasser verdünnt und mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.

Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet,

filtriert und im Vakuum eingeengt.
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Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Logisches Diagramm des Arbeitsablaufs für die Suzuki-Miyaura-Kupplung

Reaktionsvorbereitung
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Reagenzien abwiegen:
- 2-Brom-3,5-dichloranilin
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hinzufügen
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Abbildung 1: Allgemeiner Arbeitsablauf für eine Suzuki-Miyaura-Kupplungsreaktion.

Protokoll 2: Ullmann-Kondensation
Die Ullmann-Kondensation ist eine Kupfer-katalysierte Reaktion zur Bildung von Kohlenstoff-

Stickstoff- oder Kohlenstoff-Sauerstoff-Bindungen. Sie ist nützlich für die Synthese von N-

Arylanilinen oder Diarylethern. Moderne Protokolle verwenden katalytische Mengen an Kupfer

in Verbindung mit spezifischen Liganden, was die traditionell harschen Reaktionsbedingungen

mildert.[1]

Materialien:

2-Brom-3,5-dichloranilin

Amin, Phenol oder N-Heterocyclus (1,5-2,0 Äquivalente)

Kupferkatalysator (z. B. CuI, Cu₂O, 5-10 mol%)

Ligand (z. B. L-Prolin, 1,10-Phenanthrolin, 10-20 mol%)

Base (z. B. K₂CO₃, Cs₂CO₃, 2-3 Äquivalente)

Lösungsmittel (z. B. DMF, DMSO, Toluol)
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Durchführung:

In einem trockenen, verschließbaren Reaktionsgefäß werden 2-Brom-3,5-dichloranilin (1,0

Äq.), das Kupplungspartner-Nukleophil (1,5-2,0 Äq.), der Kupferkatalysator (5-10 mol%), der

Ligand (10-20 mol%) und die Base (2,0-3,0 Äq.) vorgelegt.

Das Gefäß wird mit einem Septum verschlossen und das System mit Inertgas gespült.

Das Lösungsmittel wird zugegeben und die Mischung entgast.

Die Reaktion wird bei erhöhter Temperatur (typischerweise 100-150 °C) für 12-24 Stunden

gerührt.

Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung durch ein Celite-Pad

filtriert, um die anorganischen Salze und den Katalysator zu entfernen.

Das Filtrat wird mit Wasser verdünnt und mit einem organischen Lösungsmittel extrahiert.

Die organische Phase wird gewaschen, getrocknet und eingeengt.

Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie.

Logisches Diagramm des Arbeitsablaufs für die Ullmann-Kondensation

Reaktionsvorbereitung
Reaktion Aufarbeitung und Reinigung
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- Ligand & Base
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Abbildung 2: Allgemeiner Arbeitsablauf für eine Ullmann-Kondensationsreaktion.
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Biologische Assays und quantitative Daten
Derivate von halogenierten Anilinen haben vielversprechende Aktivitäten in verschiedenen

biologischen Assays gezeigt. Obwohl spezifische Daten für Derivate von 2-Brom-3,5-

dichloranilin begrenzt sind, können Daten von strukturell ähnlichen Verbindungen als Leitfaden

für die Wirkstoffforschung dienen.

Antimikrobielle Aktivität
Halogenierte Aniline wurden auf ihre antimikrobielle und antibiofilmische Wirkung untersucht.

Als repräsentatives Beispiel werden hier Daten für 4-Brom-3-chloranilin (4B3CA) und 3,5-

Dibromanilin (3,5-DBA) gegen Uropathogene Escherichia coli (UPEC) und ESKAPE-

Pathogene (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae,

Acinetobacter baumannii, Pseudomonas aeruginosa, und Enterobacter-Spezies) aufgeführt.

Tabelle 1: Antimikrobielle Aktivität von analogen halogenierten Anilinen

Verbindung
Minimale
Hemmkonzentratio
n (MHK) [µg/mL]

Biofilm-Inhibition
IC₅₀ [µg/mL]

Referenz

4-Brom-3-chloranilin

(4B3CA)
200 10 [2]

3,5-Dibromanilin (3,5-

DBA)
100 10 [2]

Diese Daten deuten darauf hin, dass Derivate von 2-Brom-3,5-dichloranilin ebenfalls potente

antimikrobielle Wirkstoffe sein könnten. Ein möglicher Wirkmechanismus ist die Hemmung der

Adenylatzyklase, was zu einer Herunterregulierung von Virulenz- und Biofilm-assoziierten

Genen führt.[2]

Signalweg der Adenylatzyklase-Hemmung
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Halogeniertes Anilin Derivat
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Abbildung 3: Vereinfachter Signalweg, der die Hemmung der Adenylatzyklase durch

halogenierte Aniline zeigt.

Antikrebs-Aktivität
Verschiedene Anilin-Derivate wurden als potente Inhibitoren von Kinasen entwickelt, die in der

Krebs-Signaltransduktion eine entscheidende Rolle spielen. Insbesondere der VEGFR-2
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(Vascular Endothelial Growth Factor Receptor 2) ist ein wichtiges Ziel für die Entwicklung von

Anti-Angiogenese-Therapien.

Tabelle 2: Antikrebs-Aktivität von repräsentativen Anilin-basierten Inhibitoren

Verbindung Zielkinase Krebszelllinie IC₅₀ [µM] Referenz

Verbindung 7d ¹ VEGFR-2
MCF-7

(Brustkrebs)
2.93 [1]

Verbindung 7d ¹ VEGFR-2 - 0.503 [1]

Axitinib ² VEGFR-2 - 0.0002 Analoge Daten

Sunitinib ² VEGFR-2 - 0.08 Analoge Daten

¹ 1-Benzyl-5-brom-3-(2-(4-(4-chlorphenyl)thiazol-2-yl)hydrazono)indolin-2-on ² Klinisch

zugelassene Kinase-Inhibitoren als Referenz.

Die Derivatisierung von 2-Brom-3,5-dichloranilin könnte zur Entdeckung neuer Kinase-

Inhibitoren führen. Die Brom-Position bietet einen idealen Anknüpfungspunkt für die Einführung

von Aryl-Resten, die in die ATP-Bindungstasche von Kinasen passen.

Signalweg der VEGFR-2-Kinase-Hemmung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against
Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Derivatization of 2-Bromo-3,5-dichloroaniline for
biological assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567108#derivatization-of-2-bromo-3-5-
dichloroaniline-for-biological-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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